molecular formula C12H20O B11960037 2-(2-Ethylbutylidene)-1-cyclohexanone CAS No. 100314-27-0

2-(2-Ethylbutylidene)-1-cyclohexanone

Cat. No.: B11960037
CAS No.: 100314-27-0
M. Wt: 180.29 g/mol
InChI Key: TZLYHTNSBQIYQA-PKNBQFBNSA-N
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Description

2-(2-Ethylbutylidene)-1-cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a 2-ethylbutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutylidene)-1-cyclohexanone typically involves the aldol condensation reaction between cyclohexanone and 2-ethylbutanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to ensure complete condensation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be explored to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbutylidene)-1-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-ethylbutylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or alkanes

    Substitution: Various substituted cyclohexanone derivatives

Scientific Research Applications

2-(2-Ethylbutylidene)-1-cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutylidene)-1-cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylhexylidene)-1-cyclohexanone
  • 2-(2-Methylbutylidene)-1-cyclohexanone
  • 2-(2-Propylbutylidene)-1-cyclohexanone

Uniqueness

2-(2-Ethylbutylidene)-1-cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

100314-27-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2E)-2-(2-ethylbutylidene)cyclohexan-1-one

InChI

InChI=1S/C12H20O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h9-10H,3-8H2,1-2H3/b11-9+

InChI Key

TZLYHTNSBQIYQA-PKNBQFBNSA-N

Isomeric SMILES

CCC(CC)/C=C/1\CCCCC1=O

Canonical SMILES

CCC(CC)C=C1CCCCC1=O

Origin of Product

United States

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